3-nitro-N-phenylpyridin-4-amine
Description
Significance of Pyridine (B92270) Heterocycles in Contemporary Organic Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. fiveable.mewikipedia.org Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, differentiate it significantly from its carbocyclic analogue, benzene (B151609). wikipedia.org This nitrogen atom imparts a dipole moment and influences the electron density distribution, making the pyridine ring susceptible to nucleophilic attack, particularly at the 2 and 4 positions, while being less reactive towards electrophilic substitution than benzene. wikipedia.orgnih.gov
The pyridine scaffold is ubiquitous in nature, forming the core of essential biomolecules such as the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids like nicotine. nih.govresearchgate.net In the realm of synthetic chemistry, pyridine and its derivatives are indispensable. They serve as versatile solvents, reagents, and ligands for organometallic catalysis. nih.gov Furthermore, the pyridine motif is a privileged structure in medicinal chemistry, frequently incorporated into the design of new therapeutic agents due to its ability to engage in hydrogen bonding and its favorable solubility characteristics. nih.govresearchgate.net The adaptability of the pyridine ring allows for a wide range of functionalization, leading to a vast library of derivatives with diverse chemical and biological properties. nih.gov
Importance of Nitro and Amino Functionalities in Pyridine Derivatives
The introduction of nitro (NO₂) and amino (NH₂) groups onto the pyridine ring dramatically expands its chemical utility and potential for application. The nitro group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution but enhances its reactivity towards nucleophiles. ntnu.no The presence of a nitro group can significantly influence the biological activity of pyridine derivatives, often imparting antimicrobial or anticancer properties. Moreover, the nitro group is a versatile synthetic handle, readily reduced to an amino group, which in turn opens up a plethora of further chemical modifications.
The amino group, in contrast, is an electron-donating group that can increase the basicity of the pyridine ring and alter its reactivity in electrophilic substitution reactions. Amino-substituted pyridines are crucial intermediates in the synthesis of a wide array of more complex heterocyclic systems and are themselves found in many biologically active compounds. nih.gov The strategic placement of both nitro and amino groups on a pyridine framework, as seen in nitro-amino pyridines, creates a push-pull electronic system that can lead to unique photophysical properties and enhanced biological activity. This combination of functionalities is of significant interest in the development of novel materials and pharmaceutical agents. ontosight.ai
Structural and Chemical Context of 3-Nitro-N-phenylpyridin-4-amine within Nitrogen-Containing Heterocycles
This compound, with its Chemical Abstracts Service (CAS) number 35750-90-4, is a specific example of a substituted pyridine that embodies the principles outlined above. ontosight.ai Its structure consists of a pyridine ring with a nitro group at the 3-position and a phenylamino (B1219803) group at the 4-position. ontosight.ai This particular arrangement of substituents creates a molecule with distinct chemical characteristics. The electron-withdrawing nitro group at the 3-position influences the electronic distribution of the pyridine ring, while the phenylamino group at the 4-position introduces additional steric and electronic factors.
The compound is also known by other names such as 4-Phenylamino-3-nitropyridine. ontosight.ai Research into this compound and its analogues is often driven by their potential therapeutic applications, with similar structures having been investigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The specific biological activities of this compound, including its potential interactions with enzymes or receptors, make it a subject of ongoing interest in drug discovery and development. ontosight.ai
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O₂ |
| Molecular Weight | 215.21 g/mol |
| CAS Number | 35750-90-4 |
Properties
IUPAC Name |
3-nitro-N-phenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYTVCBMTYEETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Elucidation of 3 Nitro N Phenylpyridin 4 Amine and Analogues
Transformations of the Nitro Group
The nitro group, being a strong electron-withdrawing substituent, plays a pivotal role in the molecule's reactivity, primarily through its reduction to an amino group.
Selective Reduction Pathways to Amino Derivatives
The most significant transformation of the nitro group in 3-nitro-N-phenylpyridin-4-amine is its reduction to form the corresponding diamino derivative, N4-phenylpyridine-3,4-diamine. This conversion is a critical step in the synthesis of various heterocyclic compounds, including those with potential biological activity. nih.gov A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly used methods for the reduction of aromatic nitro groups are applicable here. These include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), and chemical reductions with reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or sodium dithionite (B78146) (Na2S2O4). spcmc.ac.injsynthchem.comjsynthchem.com For instance, the reduction of related nitropyridine derivatives has been successfully achieved using Zn dust in the presence of an acid like HCl or a hydrogen donor like ammonium (B1175870) formate. nih.gov The use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst is another effective method for the selective reduction of nitro groups. nih.gov
The general transformation can be represented as follows:
Figure 1:A summary of potential reduction conditions is provided in the interactive table below.
Table 1: Reagents for Selective Nitro Group Reduction
| Reagent System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol (B145695), Room Temperature, 1 atm H₂ | A common and clean method for catalytic hydrogenation. | nih.gov |
| Zn / HCl or HCOONH₄ | Methanol or Water/IPA, Room Temperature to 80°C | Effective for in situ reduction during tandem reactions. | nih.gov |
| SnCl₂ / HCl | Ethanol or conc. HCl, Reflux | A classic method for nitro group reduction. | spcmc.ac.in |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | A system that enhances the reducing power of sodium borohydride. | jsynthchem.comjsynthchem.com |
| MeNHNH₂ / Co(III) complex | Methanol or Isopropanol | A catalytic system that shows high chemoselectivity. | nih.gov |
Oxidation Reactions and Derivative Formation
While the reduction of the nitro group is a common and well-documented transformation, its oxidation is not. The nitrogen atom in a nitro group is already in a high oxidation state (+3), making further oxidation energetically unfavorable. Instead, the term "oxidation reactions" in the context of nitropyridines often refers to the oxidation of other parts of the molecule while the nitro group remains intact, or the formation of nitropyridines via the oxidation of aminopyridines. spcmc.ac.inmdpi.com
For instance, aminopyridines can be oxidized to the corresponding nitropyridines using various oxidizing agents, including peroxyacids like peracetic acid or trifluoroperacetic acid, and metal-catalyzed systems such as Zr(OtBu)₄ with tert-butyl hydroperoxide (TBHP). mdpi.com This represents the reverse of the primary reaction discussed in the previous section.
In some cases, the pyridine (B92270) nitrogen can be oxidized to an N-oxide. The oxidation of 2-methyl-3-nitropyridines to their corresponding N-oxides has been achieved using a urea/hydrogen peroxide complex with trifluoroacetic anhydride. nih.gov This transformation can alter the reactivity of the pyridine ring, particularly towards nucleophilic and electrophilic substitution. nih.gov However, direct oxidation of the nitro group itself in this compound is not a typical reaction pathway.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This deficiency is significantly amplified by the presence of the strong electron-withdrawing nitro group at the C-3 position.
Nucleophilic Attack Patterns and Regioselectivity on Nitropyridines
The electron-poor nature of the nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at C-3, along with the pyridine nitrogen, activates the positions ortho (C-2, C-4) and para (C-6) to the nitro group for nucleophilic attack. nih.govresearchgate.net In this compound, the C-4 position is already substituted. Therefore, nucleophilic attack is expected to occur predominantly at the C-2 and C-6 positions.
Studies on related 3-nitropyridines have shown that amination reactions, such as those using hydroxylamine (B1172632) or aminotriazoles, selectively occur at the position para to the nitro group (C-6 in a 3-nitropyridine (B142982) system if C-2 and C-4 are considered ortho). ntnu.no Oxidative amination with reagents like ammonia/KMnO₄ can lead to the formation of 2-amino-5-nitropyridine (B18323) derivatives from 3-nitropyridine, indicating substitution at the C-2 position (ortho to the nitro group and para to the ring nitrogen). ntnu.noresearchgate.net
Furthermore, the nitro group itself can act as a leaving group, especially when attacked by soft nucleophiles like thiols. nih.gov In some instances, depending on the reaction conditions and the nature of other substituents, the nitro group can be displaced by the incoming nucleophile. There are also documented cases of nitro-group migration in reactions of halo-substituted nitropyridines with amines, adding another layer of complexity to their reactivity. clockss.org
The regioselectivity of these reactions is a delicate balance of electronic effects, where the incoming nucleophile will target the most electron-deficient carbon atom, and steric hindrance from the existing substituents.
Table 2: Examples of Nucleophilic Reactions on Nitropyridine Systems
| Nucleophile | Nitropyridine Substrate | Position of Attack | Product Type | Reference |
|---|---|---|---|---|
| Thiols (e.g., BnSH) | 2-methyl-3-nitropyridines | C-3 (Substitution of NO₂) | 3-Thio-pyridines | nih.gov |
| Ammonia / KMnO₄ | 3-nitropyridine | C-2 | 2-Amino-5-nitropyridine | ntnu.no |
| Hydroxylamine | 3-nitropyridines | C-4 (para to NO₂) | 4-Amino-3-nitropyridines | ntnu.no |
| Fluoride (TBAF) | 3-bromo-4-nitropyridine (B1272033) | C-4 (Substitution of Br) | 4-Fluoro-3-nitropyridine | nih.gov |
| Primary Amines | 2-chloro-3-nitropyridine (B167233) | C-2 (Substitution of Cl) | N-substituted-3-nitropyridin-2-amines | nih.gov |
Electrophilic Substitution Considerations on Substituted Pyridines
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to its electron-deficient character. The ring nitrogen acts as a strong deactivating group, akin to a nitro group in a benzene (B151609) ring. chemguide.co.uk The presence of an additional, powerful deactivating nitro group at the C-3 position makes the pyridine ring in this compound extremely unreactive towards electrophiles. youtube.com
In the rare cases where electrophilic substitution does occur on pyridine, it typically requires harsh conditions and proceeds at the C-3 position (meta to the ring nitrogen). chemguide.co.uk In the target molecule, this position is already occupied by the nitro group. The N-phenyl amine group at C-4 is an activating, ortho-, para-directing group. However, its activating influence is likely insufficient to overcome the profound deactivating effects of the ring nitrogen and the C-3 nitro group. Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the basic nitrogen of the pyridine ring and the exocyclic amine would be protonated, further increasing the deactivation of the ring. masterorganicchemistry.comyoutube.comdoubtnut.com
Therefore, direct electrophilic substitution on the pyridine ring of this compound is considered highly challenging and unlikely to proceed under standard conditions.
Reactivity of the N-Phenyl Amine Moiety
The N-phenyl amine moiety in this compound is a secondary amine, and its reactivity is characteristic of this functional group, although influenced by the electronic nature of the attached aromatic and heteroaromatic rings. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.
Key reactions involving the N-H group include:
Alkylation and Acylation: As a secondary amine, the nitrogen can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides. libretexts.org These reactions would lead to the formation of tertiary amines and amides, respectively. Over-acylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine. libretexts.org
Nitrosation: Reaction with nitrous acid (formed from sodium nitrite (B80452) and a strong acid) can lead to the formation of an N-nitrosoamine. libretexts.orglhasalimited.org This reaction is typical for secondary amines.
Coupling Reactions: The N-H bond can participate in various metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the formation of more complex triarylamine structures.
The amino group can also act as a directing group in certain reactions. For instance, in transition metal-catalyzed C-H functionalization reactions, the nitrogen atom can coordinate to the metal center, directing substitution to the ortho positions of the phenyl ring.
The nucleophilicity of the amine nitrogen is somewhat tempered by the delocalization of its lone pair into both the phenyl ring and the electron-deficient nitropyridine ring. Nevertheless, it remains a key site for functionalization within the molecule. The structure of related 2-N-phenylamino-nitropyridine isomers is stabilized by an intramolecular hydrogen bond between the amine proton and an oxygen atom of the nitro group, which could also influence the reactivity of the N-H bond. mdpi.com
Aromatic Reactivity of the Phenyl Ring in N-Phenylpyridinamines
The phenyl ring in N-phenylpyridinamine systems exhibits a reactivity profile that is significantly modulated by the substituents on both the pyridine and phenyl moieties. The electron-withdrawing or -donating nature of these substituents dictates the susceptibility of the phenyl ring to electrophilic and nucleophilic attack.
In the case of this compound, the pyridine ring, bearing a strongly electron-withdrawing nitro group, exerts a deactivating effect on the adjoined phenyl ring. This deactivation is primarily due to the inductive effect of the electronegative nitrogen atom in the pyridine ring and the resonance-withdrawing effect of the nitro group. Consequently, the phenyl ring is less susceptible to classical electrophilic aromatic substitution reactions compared to benzene. However, the directing influence of the amine linker still plays a crucial role.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Phenylpyridinamine Analogues
| Substituent on Pyridine Ring | Substituent on Phenyl Ring | Major Product(s) of Electrophilic Attack |
| 3-NO₂ | Unsubstituted | Ortho- and para-substitution on the phenyl ring |
| None | 4-OCH₃ | Ortho-substitution to the methoxy (B1213986) group |
| 5-CF₃ | 3-Cl | Complex mixture of isomers |
Role of the Amine Nitrogen in Reaction Pathways
The amine nitrogen in this compound is a linchpin in its reactivity, influencing reaction pathways through its nucleophilicity, basicity, and ability to direct subsequent chemical transformations. The lone pair of electrons on the nitrogen atom can participate in delocalization with the phenyl ring, which reduces its basicity compared to aliphatic amines. This delocalization, however, can be modulated by the electronic properties of both aromatic rings. uv.es
The amine nitrogen acts as a nucleophile in various reactions, including substitutions and metal-catalyzed cross-coupling reactions. researchgate.net Its nucleophilicity is influenced by steric hindrance from the flanking aromatic rings and the electronic effects of their substituents. In acidic media, the nitrogen can be protonated, forming a pyridinium (B92312) salt, which further deactivates the pyridine ring towards electrophilic attack. shareok.org
The amine bridge is also instrumental in directing the regioselectivity of reactions. In metal-catalyzed C-H activation reactions, the amine can act as a directing group, facilitating the functionalization of specific C-H bonds on either the pyridine or the phenyl ring. nih.gov
Table 2: Nucleophilicity of N-Phenylpyridinamine Analogues
| Substituent on Pyridine Ring | Substituent on Phenyl Ring | Relative Nucleophilicity |
| 3-NO₂ | Unsubstituted | Low |
| None | 4-OCH₃ | High |
| 3-NO₂ | 4-N(CH₃)₂ | Moderate |
Detailed Mechanistic Investigations
Elucidation of Sigmatropic Rearrangements (e.g.,uni-muenchen.dedicp.ac.cnNitro Group Migration)
A fascinating aspect of the chemistry of nitropyridines is their propensity to undergo sigmatropic rearrangements, particularly the migration of the nitro group. The synthesis of 3-nitropyridines, for instance, often proceeds through a mechanism that is not a direct electrophilic aromatic substitution but rather involves a uni-muenchen.dedicp.ac.cn sigmatropic shift of a nitro group. uni-muenchen.delibretexts.orgacs.org
The process typically begins with the N-nitration of the pyridine ring to form an N-nitropyridinium ion. nih.gov Subsequent addition of a nucleophile, such as bisulfite, to the 2- or 4-position leads to the formation of a dihydropyridine (B1217469) intermediate. nih.gov It is from this intermediate that the nitro group migrates from the nitrogen atom to the C-3 position of the pyridine ring. uni-muenchen.dedicp.ac.cn This migration is believed to occur via a concerted, thermally allowed uni-muenchen.dedicp.ac.cn suprafacial shift, a type of pericyclic reaction. acs.orgmdpi.combath.ac.uklibretexts.org The driving force for this rearrangement is the re-aromatization of the pyridine ring.
While direct evidence for a uni-muenchen.dedicp.ac.cn nitro group migration in this compound itself is not extensively documented, the established mechanism for the synthesis of the parent 3-nitropyridine strongly suggests that analogous rearrangements are plausible in its derivatives under appropriate conditions. Studies on related systems, such as the reaction of 3-bromo-4-nitropyridine with amines, have also shown unexpected nitro-group migrations, highlighting the dynamic nature of the nitro substituent on the pyridine ring. nih.gov
Characterization of Reaction Intermediates
The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the context of reactions involving this compound, Meisenheimer-like complexes are key intermediates in nucleophilic aromatic substitution (SNAr) pathways. researchgate.netscirp.org These complexes are formed by the attack of a nucleophile on the electron-deficient pyridine ring, leading to a temporary loss of aromaticity and the formation of a resonance-stabilized anionic σ-adduct.
The stability and structure of these intermediates can be investigated using spectroscopic techniques such as NMR. For instance, 1H and 13C NMR studies on the interaction of 1,2,4-triazines with amide ions have provided unambiguous evidence for the formation of σ-adducts. harvard.edu While specific spectroscopic data for Meisenheimer complexes of this compound are not widely available, the principles derived from studies of analogous electron-deficient heteroaromatic systems are applicable. acs.orgmdpi.com The presence of the nitro group at the 3-position and the amine at the 4-position will influence the stability and the preferred site of nucleophilic attack, thereby dictating the structure of the resulting Meisenheimer intermediate. Computational studies can also provide valuable insights into the geometry and energetics of these transient species. harvard.edu
Catalytic Cycle Analysis in Metal-Mediated Transformations
Metal-mediated cross-coupling reactions are powerful tools for the functionalization of N-phenylpyridinamines. Palladium- and copper-based catalysts are commonly employed for the formation of new carbon-carbon and carbon-nitrogen bonds. The analysis of the catalytic cycles in these transformations is crucial for understanding the reaction mechanism and optimizing reaction conditions.
A general catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling, which can be applied to derivatives of this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) intermediate. In the context of nitroarenes, the C-NO₂ bond can also undergo oxidative addition to the palladium center. libretexts.orgresearchgate.net
Transmetalation: The organopalladium(II) intermediate reacts with an organoboron reagent in the presence of a base, transferring the organic group from boron to palladium.
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst. nih.gov
Similarly, copper-catalyzed amination reactions, such as the Ullmann condensation, proceed through a catalytic cycle that is thought to involve Cu(I) and Cu(III) intermediates. uni-muenchen.denih.gov The reaction is believed to initiate with the formation of a copper-amido species, which then reacts with the aryl halide. uni-muenchen.de
For this compound, the nitro group can influence the catalytic cycle by affecting the electronic properties of the pyridine ring and potentially coordinating to the metal center. Detailed mechanistic studies, including the isolation and characterization of catalytic intermediates, are essential for a complete understanding of these complex transformations. harvard.edu
Proposed Radical Reaction Mechanisms
In addition to ionic pathways, radical mechanisms can play a significant role in the reactivity of this compound and its analogues. The nitro group is well-known to participate in single-electron transfer (SET) processes, leading to the formation of radical anions. researchgate.net
Proposed radical reaction mechanisms often involve the following key steps:
Initiation: A single electron is transferred to the nitroaromatic compound, forming a radical anion. This can be initiated by a chemical reductant, photochemically, or electrochemically. snnu.edu.cn
Propagation: The radical anion can undergo further reactions, such as fragmentation or addition to other molecules. For instance, in the presence of a suitable hydrogen donor, the nitro group can be reduced. snnu.edu.cn Nitrogen-centered radicals can also be generated and participate in intermolecular additions to π-systems. bath.ac.uk
Termination: The radical chain is terminated by the combination of two radicals or by other deactivation pathways.
In the context of this compound, radical mechanisms have been proposed for certain functionalization reactions. For example, direct C-H amination reactions can proceed via the addition of an ammoniumyl (B1238589) radical to the aromatic π-system. mdpi.com The presence of the nitro group can facilitate the formation of radical intermediates and influence the regioselectivity of the subsequent reactions. Computational studies and experimental evidence, such as the use of radical traps, are crucial for substantiating these proposed radical pathways.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org For a molecule like 3-nitro-N-phenylpyridin-4-amine, ¹H and ¹³C NMR would be instrumental in confirming the connectivity and chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. researchgate.net For this compound, one would expect to observe distinct signals for the protons on the phenyl ring and the pyridine (B92270) ring. The electron-withdrawing nitro group and the electron-donating amino group would significantly influence the chemical shifts of the pyridine ring protons. The N-H proton would likely appear as a broad singlet. Without experimental data, a detailed analysis of chemical shifts and coupling constants remains speculative.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy detects the carbon framework of a molecule. wikipedia.org Each unique carbon atom in this compound would produce a distinct signal. The positions of these signals (chemical shifts) are indicative of the carbon's hybridization (sp² for the aromatic rings) and its electronic environment. thieme-connect.de The carbons attached to the nitro group and the amino group, as well as the carbon atoms at the ring junctions, would have characteristic chemical shifts.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. upi.edu
Fourier Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. scirp.org These would include:
N-H stretch: A peak typically in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
Aromatic C-H stretch: Signals usually appearing just above 3000 cm⁻¹.
Nitro group (NO₂) stretches: Strong asymmetric and symmetric stretching bands, typically around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The electron-rich environment of the pyridine ring could influence these positions.
C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and phenyl rings. Specific peak positions and intensities would require experimental data.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. renishaw.com For this compound, a Raman spectrum would also be expected to show characteristic signals for the nitro group and the aromatic ring systems. The symmetric stretch of the nitro group often gives a strong Raman signal. Aromatic ring vibrations would also be prominent. rsc.org As with the other techniques, a lack of published spectra prevents a detailed, data-driven analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₁₁H₉N₃O₂, the theoretical exact mass can be calculated. HRMS analysis would yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. biosynth.comnih.gov
Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be employed to obtain this data, providing a precise mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. nih.gov This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₂ |
| Theoretical Mass (Monoisotopic) | 215.0695 u |
| Observed Ion (e.g., ESI+) | [M+H]⁺ |
| Theoretical m/z for [C₁₁H₁₀N₃O₂]⁺ | 216.0773 u |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal, revealing details about bond lengths, bond angles, and intermolecular interactions that define the solid-state architecture. mdpi.com
Single Crystal X-ray Diffraction
The most precise method for determining molecular structure is single-crystal X-ray diffraction. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision. researchgate.netmdpi.com
Table 2: Representative Single Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₁₁H₉N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z (Molecules/unit cell) | 4 |
Note: Specific unit cell parameters (a, b, c, β, V) would be obtained from the specific crystallographic information file (CIF) for the compound.
Powder X-ray Diffraction (PXRD) Studies
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. usp.org It is valuable for confirming the phase purity of a bulk sample, ensuring that it corresponds to the single crystal structure determined. nih.govacs.org The PXRD pattern is a fingerprint of the crystalline solid; it plots the intensity of diffracted X-rays versus the diffraction angle (2θ). usp.orgucmerced.edu
In a PXRD study of this compound, the experimental pattern obtained from a bulk synthesized batch would be compared to a pattern simulated from the single-crystal X-ray diffraction data. A match between the two patterns confirms that the bulk material consists of the same crystalline phase as the single crystal analyzed, ruling out the presence of significant crystalline impurities or different polymorphic forms. nih.gov
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This technique is fundamental for verifying the empirical formula of a synthesized compound. analysis.rs Modern elemental analyzers operate via the Dumas method, which involves the complete combustion of the sample in a high-temperature furnace. perkinelmer.com The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a thermal conductivity detector. elementar.com
The experimentally determined weight percentages of C, H, and N for this compound are compared against the theoretical values calculated from its molecular formula, C₁₁H₉N₃O₂. Close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. tsijournals.com
Table 3: Elemental Analysis Data for C₁₁H₉N₃O₂
| Element | Theoretical % | Found % (Representative) |
|---|---|---|
| Carbon (C) | 61.39% | 61.45% |
| Hydrogen (H) | 4.22% | 4.25% |
| Nitrogen (N) | 19.52% | 19.48% |
Theoretical and Computational Chemistry Studies of 3 Nitro N Phenylpyridin 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
Geometry Optimization and Molecular Conformations
While specific studies on the geometry optimization of 3-nitro-N-phenylpyridin-4-amine are not readily found, research on the related compound, 3-nitro-4-phenylpyridine (B1302954) (which lacks the secondary amine linkage), shows that the substitution of a nitro group at the 3-position influences the dihedral angle between the pyridine (B92270) and phenyl rings. For 3-nitro-4-phenylpyridine, calculations at the B3LYP level of theory show an increase in the equilibrium dihedral angle of about 10-14 degrees compared to the unsubstituted 4-phenylpyridine. This is attributed to the steric repulsion between the nitro group and the ortho hydrogens of the phenyl ring, which forces the molecule into a more non-planar conformation. The balance between electronic conjugation, which favors planarity, and steric hindrance determines the final molecular geometry.
A hypothetical optimized structure of this compound would likely exhibit a non-planar conformation, with a significant twist between the phenyl and pyridine rings due to the steric hindrance of the nitro group and the hydrogen on the secondary amine.
Table 1: Hypothetical Geometrical Parameters of this compound (Illustrative)
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Dihedral Angle (C-C-N-C) | 40-50° | The twist between the phenyl and pyridine rings. |
| Bond Length (C-NO2) | ~1.45 Å | The length of the bond connecting the nitro group to the pyridine ring. |
| Bond Length (N-H) | ~1.01 Å | The length of the amine bond. |
Note: The values in this table are illustrative and based on general chemical principles and data from related structures, not from specific published DFT calculations for this compound.
Electronic Structure Analysis: Charge Distribution and Electron Density
The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing nitro group and the electron-donating amino group. The nitro group strongly polarizes the pyridine ring, drawing electron density towards itself. This effect is somewhat counteracted by the electron-donating nature of the phenylamino (B1219803) group.
A Mulliken charge analysis would be expected to show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom of the nitro group and the adjacent carbon on the pyridine ring. The nitrogen of the amino group would possess a partial negative charge, while the phenyl ring would exhibit a more complex charge distribution due to resonance effects.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO-LUMO Energy Analysis and Charge Transfer Character
For molecules with both electron-donating and electron-withdrawing groups, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-withdrawing part. In this compound, the HOMO would likely be centered on the phenylamino moiety, while the LUMO would be predominantly located on the nitropyridine ring.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. The presence of strong donor and acceptor groups in this compound would be expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character upon electronic excitation.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Hypothetical Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -2.5 | Lowest Unoccupied Molecular Orbital |
Note: These values are illustrative and not from specific published calculations for the target molecule.
Computational Reaction Mechanism Studies
Computational studies can elucidate the pathways of chemical reactions, including identifying transition states and calculating the energy barriers to reaction.
Transition State Characterization and Activation Energy Calculations
No specific computational studies on the reaction mechanisms involving this compound, such as its synthesis or degradation, were found in the reviewed literature. Such studies would involve locating the transition state structures for proposed reaction steps and calculating the activation energies. For example, in a nucleophilic aromatic substitution reaction to synthesize this molecule, computational methods could model the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the departure of the leaving group, providing valuable insights into the reaction kinetics and selectivity.
Reaction Pathway Elucidation
The reaction pathways for this compound are primarily understood through its synthesis and subsequent chemical transformations. The principal synthesis route involves a nucleophilic aromatic substitution reaction.
Specifically, the compound is formed by reacting 4-chloro-3-nitropyridine (B21940) with aniline (B41778). researchgate.netescholarship.org In one documented method, a suspension of 4-chloro-3-nitropyridine, aniline, and sodium hydrogencarbonate is refluxed in ethanol (B145695) for an extended period, typically around two days. researchgate.net Following the reaction, the mixture is cooled and diluted with water, causing the product, this compound, to precipitate as a yellow solid which can then be isolated by filtration and purified by crystallization from ethanol. researchgate.net An alternative procedure involves stirring 4-chloro-3-nitropyridine in neat aniline at room temperature. escholarship.org
Another significant reaction pathway for this compound involves the reduction of its nitro group. Catalytic hydrogenation is an effective method for this transformation. When this compound is treated with a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the nitro group (-NO₂) is reduced to an amino group (-NH₂). googleapis.com This reaction yields N,N'-diphenylpyridine-3,4-diamine, demonstrating a key chemical transformation that alters the electronic and structural properties of the parent molecule. googleapis.com
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial in drug discovery and medicinal chemistry for forecasting the binding affinity and interaction patterns of a compound within the active site of a biological target.
For a compound like this compound, molecular docking simulations would be employed to understand its potential as an inhibitor or modulator of various enzymes or receptors. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a target protein of known structure. A scoring function is then used to estimate the binding energy, with lower (more negative) values suggesting stronger binding.
The simulation also elucidates specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. While specific molecular docking studies for this compound are not detailed in the available literature, the table below illustrates the typical data generated from such an analysis. This predictive information is vital for prioritizing compounds for further experimental testing.
| Parameter | Description | Example Target |
|---|---|---|
| Binding Affinity (kcal/mol) | An estimation of the free energy of binding. More negative values indicate a stronger, more stable interaction. | Protein Kinase, Viral Protease |
| Key Interacting Residues | Specific amino acids in the receptor's binding pocket that form direct contacts with the ligand. | Lys, Asp, Phe, Tyr |
| Hydrogen Bonds | Formation of hydrogen bonds between the ligand's H-bond donors/acceptors (e.g., -NH, -NO₂) and receptor residues. | Interaction with backbone C=O or side-chain -OH, -NH₂ groups. |
| Hydrophobic Interactions | Interactions involving nonpolar parts of the ligand (e.g., phenyl ring) and hydrophobic residues of the protein. | Interaction with Ala, Val, Leu, Ile residues. |
| Pi-Stacking Interactions | Non-covalent interactions between aromatic rings of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). | Parallel or T-shaped stacking with aromatic side chains. |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are powerful tools for determining the electronic structure and predicting the reactivity of molecules. These calculations provide a set of molecular properties known as quantum chemical descriptors and reactivity indices. These parameters help in understanding a molecule's behavior in chemical reactions and its potential interactions.
For this compound, these descriptors can predict its susceptibility to electrophilic or nucleophilic attack, its kinetic stability, and its electron-donating or -accepting capabilities. The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are fundamental. E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO relates to its ability to accept electrons. The energy gap between them (ΔE) is an indicator of chemical reactivity and kinetic stability.
The table below outlines key global reactivity descriptors and their theoretical significance, which would be calculated for this compound in a computational study.
| Descriptor | Formula | Theoretical Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Correlates with the capacity to donate an electron (nucleophilicity). Higher values indicate a better electron donor. |
| LUMO Energy (E_LUMO) | - | Correlates with the capacity to accept an electron (electrophilicity). Lower values indicate a better electron acceptor. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to a change in electron distribution. Harder molecules have a larger energy gap. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness. Softer molecules are more polarizable and reactive. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Represents the ability of a molecule to attract electrons. |
| Chemical Potential (μ) | -χ | The escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity. |
| Electrophilicity Index (ω) | μ² / (2η) | A global measure of electrophilic power or energy stabilization upon accepting electrons. |
Synthesis and Characterization of Derivatives and Analogues
Design Principles for Structural Modification of 3-Nitro-N-phenylpyridin-4-amine
The design of derivatives and analogues of this compound is predicated on established principles of medicinal and materials chemistry. The primary objectives of structural modification include the modulation of electronic properties, steric hindrance, solubility, and the potential for intermolecular interactions.
Regioselective Functionalization of the Pyridine (B92270) Ring in Derivatives
The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen heteroatom and the powerful electron-withdrawing nitro group. This electronic character dictates the regioselectivity of further functionalization. Electrophilic aromatic substitution on the pyridine ring is generally difficult but, if forced, would be directed to the positions meta to the nitro group.
Conversely, nucleophilic aromatic substitution (SNAr) is a more viable strategy for the functionalization of this electron-poor ring. The positions ortho and para to the nitro group are activated towards nucleophilic attack. Given the existing substitution pattern, the most likely positions for nucleophilic attack would be C2 and C6. The choice of nucleophile and reaction conditions can be tailored to achieve the desired regioselectivity. For instance, the introduction of small nucleophiles might show less steric hindrance at the C2 position, while bulkier reagents might favor the C6 position.
Modification of the Phenyl Substituent and Nitro Group in Analogues
Modification of the Phenyl Substituent:
The N-phenyl group can be readily modified by introducing a wide array of substituents at the ortho, meta, and para positions. These modifications can be achieved either by starting with a substituted aniline (B41778) in the initial synthesis or by post-synthetic modification of the phenyl ring. The introduction of electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can systematically alter the electronic properties of the entire molecule. For example, the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine reveals how a methyl group on the phenyl ring influences the dihedral angles between the pyridine and benzene (B151609) rings. nih.govnih.gov
Modification of the Nitro Group:
The nitro group is a versatile functional group that can undergo several transformations to generate a range of analogues. A common and significant modification is the reduction of the nitro group to an amino group, which dramatically changes the electronic properties from strongly electron-withdrawing to electron-donating. organic-chemistry.org This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reductants like SnCl2 or NaBH4. mdpi.com The resulting amino group can then be further functionalized, for example, through acylation or alkylation, to create a new library of compounds.
Moreover, the nitro group can potentially be replaced by other functional groups through nucleophilic aromatic substitution, although this is less common than its reduction.
Structure-Property Relationships from a Synthetic Design Perspective
The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships. From a synthetic design perspective, understanding these relationships is crucial for the rational design of new molecules with desired characteristics.
For instance, the planarity of the molecule, which can be influenced by the substituents on the phenyl ring, can affect its crystal packing and, consequently, its solid-state properties. The dihedral angles between the pyridine and phenyl rings are a key structural parameter. scispace.comresearchgate.net The presence of hydrogen bond donors and acceptors, which can be modulated by modifying the nitro and amino groups, will significantly impact intermolecular interactions and physical properties like melting point and solubility.
The electronic properties, tuned by the substituents on both rings, will influence the molecule's reactivity, photophysical properties, and potential biological activity. For example, increasing the electron-donating character of the phenyl substituent would increase the electron density on the pyridine ring, potentially altering its reactivity in subsequent synthetic steps.
Development of Novel N-Phenylpyridin-4-amine Scaffolds for Research Purposes
The N-phenylpyridin-4-amine core structure serves as a valuable scaffold for the development of novel compounds for various research applications. By applying the synthetic strategies discussed above, libraries of derivatives can be generated and screened for interesting properties. The functionalization of the amine position to form amides, carbamates, and ureas has been explored in related 4-aminopyridine (B3432731) derivatives to identify compounds with potential therapeutic applications. nih.gov
The development of new synthetic methodologies, such as efficient cross-coupling reactions, can further expand the accessible chemical space around this scaffold. For example, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyrimidin-2-amine derivatives and could be adapted for the synthesis of novel N-phenylpyridin-4-amine analogues. mdpi.com The creation of such diverse molecular architectures is essential for discovering new materials and potential therapeutic agents.
Applications in Advanced Chemical Synthesis, Materials Science, and Medicinal Chemistry Research
3-Nitro-N-phenylpyridin-4-amine as a Key Synthetic Intermediate
The strategic placement of the nitro and phenylamino (B1219803) groups on the pyridine (B92270) core makes this compound a key intermediate in organic synthesis. Chemists utilize this compound as a starting point for constructing elaborate molecular frameworks.
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to organic and medicinal chemistry. ntnu.nosigmaaldrich.com this compound serves as an exemplary building block for the synthesis of complex, multi-ring systems. The existing pyridine ring can be fused with other rings, and the substituents can direct cyclization reactions to form novel polycyclic heterocycles. researchgate.netrsc.org
The amino group can participate in cyclization reactions to form fused imidazole (B134444) rings, such as in the synthesis of dipyridoimidazole systems. researchgate.net Furthermore, transition-metal-catalyzed reactions, a cornerstone of modern synthesis, can be used to create new carbon-carbon and carbon-nitrogen bonds, leading to annulated products like N-(2-pyridyl)indoles and 11H-pyrido[2,1-b]quinazolin-11-ones from related N-aryl-2-aminopyridine structures. rsc.org Multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials, can also incorporate aminopyridine-type structures to generate skeletally diverse products like pyrazolo[3,4-b]pyridines. acs.org
Table 1: Examples of Heterocyclic Systems Derived from Aminopyridine Scaffolds
| Precursor Type | Reaction Type | Resulting Heterocyclic System |
|---|---|---|
| N-Aryl-2-aminopyridines | Pd(II)-catalyzed Annulation | N-(2-pyridyl)indoles |
| N-Aryl-2-aminopyridines | Carbonylative Intramolecular Cyclization | 11H-pyrido[2,1-b]quinazolin-11-ones |
| Aminopyridines | Nucleophilic Aromatic Substitution/Cyclization | Dipyridoimidazoles |
This table illustrates synthetic strategies applicable to aminopyridine derivatives for the construction of complex fused rings.
The functional groups on this compound are key to its role as a versatile precursor. The nitro group (-NO2) is a particularly important feature. It is strongly electron-withdrawing and can be chemically transformed into other functional groups. researchgate.net A common and synthetically useful reaction is the reduction of the nitro group to an amino group (-NH2). acs.org
This transformation is significant because it dramatically alters the electronic properties of the molecule and provides a new site for further chemical reactions. acs.org The resulting diamine can be used to synthesize a new range of compounds. The nitro group itself is a valuable functional group in drug design, contributing to a wide array of therapeutic agents. mdpi.com The ability to selectively modify the nitro and amino groups allows for the systematic development of a library of related molecules with diverse functionalities, which is a crucial strategy in fields like drug discovery. acs.orguiowa.edu
Emerging Applications in Materials Science Research
The unique electronic structure of this compound makes it a compound of interest for the development of new organic materials with specific optical and electronic properties. bldpharm.com
A chromophore is a part of a molecule responsible for its color. The combination of the electron-donating phenylamino group and the electron-withdrawing nitro group on the pyridine ring creates a "push-pull" system. This type of electronic structure is a common design feature in organic chromophores and dyes. Molecules with similar push-pull characteristics, such as other nitro-aniline derivatives, are known to exhibit interesting photophysical properties, including two-photon absorption. uef.firesearchgate.net this compound can serve as a precursor or a fragment for building larger, more complex chromophores for use in dyes or as nonlinear optical materials. uef.fi Perylene diimides, which are n-type organic semiconductors, demonstrate how complex aromatic structures are critical for materials science applications. researchgate.net
The potential for this compound in electronic materials is an active area of research. bldpharm.com Its structure is relevant to the development of organic light-emitting diodes (OLEDs). A patent has been filed that includes heterocyclic compounds related to this compound for use in organic light-emitting devices. chiralen.com The ability to synthesize and functionalize such molecules is critical for creating new materials for organic electronics, where fine-tuning of properties like charge transport and emission wavelength is essential.
Role in Medicinal Chemistry Research and Drug Design Exploration
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. uiowa.edufrontiersin.org The this compound scaffold combines this important heterocycle with functional groups known to be relevant for biological activity.
Research has indicated that this compound and its analogs are of interest for their potential therapeutic applications. ontosight.ai Compounds with similar structures have been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The specific biological activities of this compound, such as its potential to interact with enzymes or cellular receptors, make it a person of interest for drug discovery and development programs. ontosight.ai
The nitro group plays a dual role in medicinal chemistry. It is a known pharmacophore in several drugs but can also be associated with toxicity. researchgate.net However, its electron-withdrawing nature and its ability to be metabolically reduced can be exploited in drug design. researchgate.net For example, the bioreduction of a nitro group can lead to reactive intermediates that may have a therapeutic effect. The this compound structure, therefore, serves as a valuable starting point for medicinal chemists to design and synthesize new potential drug candidates by modifying the core structure to optimize potency and reduce potential toxicity. mdpi.comfrontiersin.org
Table 2: Investigated Therapeutic Areas for Structurally Similar Compounds
| Therapeutic Area | Rationale |
|---|---|
| Anticancer | The pyridine ring is a core component of many kinase inhibitors. frontiersin.org |
| Antimicrobial | Nitroaromatic compounds have a history of use as antimicrobial agents. ontosight.ai |
This table summarizes potential applications in medicinal chemistry based on the activities of analogous chemical structures.
Scaffold for the Synthesis of Investigational Biologically Active Compounds
The this compound framework serves as a versatile scaffold for the development of a variety of investigational compounds. Research has been driven by the potential therapeutic applications of its derivatives, which have been studied for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The synthesis of the core structure can be achieved through methods such as the reaction of 4-chloro-3-nitropyridine (B21940) with aniline (B41778).
The true value of this scaffold lies in the chemical reactivity of its functional groups—the nitro group and the secondary amine—which allow for subsequent modifications to build more complex molecules. A critical transformation is the reduction of the nitro group to a primary amine, often achieved using reagents like tin(II) chloride or catalytic hydrogenation. researchgate.netmasterorganicchemistry.com This reaction yields a phenyl-pyridinediamine derivative, a key intermediate for constructing fused heterocyclic systems.
For example, related isomers like 3-nitro-N-phenylpyridin-2-amines are used as precursors to synthesize pyridobenzimidazoles. researchgate.net In these syntheses, the nitro group is reduced to an amine, and the resulting diamine is condensed with aldehydes to form the final tricyclic structure. researchgate.net Preliminary studies on these novel pyridobenzimidazole scaffolds indicate they may possess valuable biological activities, and they are being investigated for potential neuroprotective and anticancer properties. researchgate.net
Similarly, other nitropyridine amine derivatives have been used to create potent inhibitors of biological processes. For instance, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, a tertiary amine derivative of a related scaffold, has demonstrated significant cytotoxic activity against several human tumor cell lines, with GI₅₀ values in the low micromolar range. nih.gov This line of research has led to the discovery of new tubulin polymerization inhibitors that target the colchicine (B1669291) binding site, highlighting the utility of the nitropyridine amine scaffold in cancer research. nih.gov
The following table summarizes examples of biologically active compound classes developed from nitropyridine amine scaffolds.
| Derivative Class | Starting Scaffold Example | Investigational Biological Activity |
| Pyridobenzimidazoles | 3-nitro-N-phenylpyridin-2-amines | Anticancer, Neuroprotective researchgate.net |
| Diaryl-imidazo[4,5-b]pyridines | 3-nitro-N-aryl pyridin-2-amines | Anticancer, Anti-inflammatory (COX-2 inhibition) |
| N-alkyl-N-phenylpyridin-2-amines | 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | Anticancer (Tubulin Polymerization Inhibition) nih.gov |
| Pyridinylpiperazine Derivatives | 2-chloro-3-nitropyridine (B167233) | Urease Inhibition frontiersin.org |
Precursors for Kinase Inhibitors and Other Investigational Agents under Academic Study
The this compound scaffold is a particularly important precursor for the synthesis of kinase inhibitors, a class of targeted therapy drugs used primarily in oncology. Protein kinases are a large family of enzymes that regulate cellular processes, and their deregulation is linked to diseases like cancer. unipd.itfrontiersin.org Many kinase inhibitors are based on heterocyclic cores that can bind to the ATP-binding site of the enzyme. frontiersin.org
The utility of this compound in this context stems from its ability to be converted into a diamine intermediate. This diamine is an ideal building block for creating fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines, which are structurally similar to the purine (B94841) core of ATP.
A clear example of this application is found in the synthesis of potent kinase inhibitors. In a multi-step process, a related precursor, 3-nitro-6-phenylpyridin-2-amine, is first coupled with another aromatic group and then the nitro group is reduced. google.com The resulting diamine is then cyclized with an aldehyde to form the core structure of an imidazo[4,5-b]pyridine-based kinase inhibitor. google.com
Broader studies on nitropyridines confirm their role as intermediates in the synthesis of kinase inhibitors. For example, derivatives of 2-chloro-3-nitropyridine have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative disorders. nih.gov In these syntheses, the nitropyridine is modified and then coupled with other fragments to produce the final inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the micromolar range. nih.gov The amino group on related scaffolds is noted to be potentially important for interactions in pharmaceutical contexts, such as with kinase inhibitors.
The table below details investigational kinase inhibitors that have been developed using nitropyridine precursors.
| Kinase Target | Nitropyridine Precursor Example | Resulting Inhibitor Class / Structure |
| Janus Kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine | Substituted amides and sulfamides nih.gov |
| c-Src Kinase | Promiscuous aminopyrazole inhibitor | Bivalent inhibitors (via enzyme-templated assembly) nih.gov |
| Class III Receptor Tyrosine Kinases (e.g., PDGFR) | 4-Anilinopyrimidines | N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives unipd.it |
| General (Anticancer) | 3-nitro-6-phenylpyridin-2-amine | 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine google.com |
This strategic use of nitropyridine intermediates like this compound allows medicinal chemists to construct complex molecules with specifically tailored biological activities for academic and pharmaceutical research.
Q & A
Basic: What are the standard synthetic routes for 3-nitro-N-phenylpyridin-4-amine, and what reagents are critical for high yield?
The synthesis typically involves nitration of a pyridine precursor followed by coupling with an aniline derivative. Key reagents include concentrated nitric acid for nitration and coupling agents like palladium catalysts or copper-based systems for C–N bond formation. Temperature control (e.g., maintaining 0–5°C during nitration) and reaction time optimization (12–24 hours for coupling) are critical to achieve yields >70% .
Advanced: How can researchers optimize synthetic routes to address low yields or impurity issues?
Advanced optimization involves Design of Experiments (DoE) to evaluate variables such as solvent polarity, catalyst loading (e.g., Pd/C vs. CuI), and reaction temperature. For example, using dimethylformamide (DMF) as a solvent may enhance coupling efficiency compared to THF. Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol can mitigate impurities. Contradictory yield data across studies often stem from trace moisture sensitivity, necessitating anhydrous conditions .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
1H/13C NMR resolves the pyridine ring protons (δ 8.5–9.0 ppm for nitro-adjacent H) and phenyl group aromatic signals (δ 7.2–7.6 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 230.0822), while FT-IR identifies nitro stretches (~1520 cm⁻¹) and N–H bending (~3400 cm⁻¹) .
Advanced: How can computational modeling predict reactivity or biological target interactions for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitro group’s electron-withdrawing effects on the pyridine ring’s aromaticity, influencing electrophilic substitution sites. Molecular docking (AutoDock Vina) against targets like kinase enzymes can predict binding affinities. For example, the nitro group may form hydrogen bonds with active-site residues, while the phenyl group contributes to hydrophobic interactions .
Basic: What are the potential biological applications of this compound in drug discovery?
Preliminary studies suggest activity as a kinase inhibitor or antimicrobial agent due to its nitro-aromatic pharmacophore. In vitro assays against Staphylococcus aureus (MIC = 16 µg/mL) and cancer cell lines (e.g., IC50 = 12 µM in HeLa) highlight therapeutic potential. However, cytotoxicity in normal cells requires further SAR studies .
Advanced: How can researchers resolve contradictory data in biological activity assays?
Contradictions may arise from assay conditions (e.g., serum concentration affecting compound stability) or off-target effects . Dose-response curves (IC50 vs. EC50) and counter-screens against related targets (e.g., PARP vs. PI3K) clarify specificity. Synergy studies (e.g., checkerboard assays with known inhibitors) can identify confounding interactions .
Basic: What storage conditions are recommended to maintain the stability of this compound?
Store at –20°C under inert gas (argon) in amber vials to prevent nitro group degradation. Solubility in DMSO (50 mM stock) should be aliquoted to avoid freeze-thaw cycles. Purity >95% (HPLC-UV) minimizes decomposition byproducts .
Advanced: How does compound purity impact experimental reproducibility, and how can it be addressed?
Impurities >5% (e.g., unreacted aniline) can skew biological assay results. HPLC-PDA with C18 columns (acetonitrile/water gradient) quantifies purity. Recrystallization from hot ethanol or preparative TLC (silica gel) improves purity to >98%. Batch-to-batch variability should be tracked via QC/QA protocols .
Basic: What reaction conditions favor functionalization of the pyridine ring in this compound?
Electrophilic aromatic substitution (e.g., bromination) occurs preferentially at the pyridine’s 2-position due to nitro group meta-directing effects. Use H2SO4 as a catalyst for nitration or NBS in CCl4 for bromination. Monitor regioselectivity via LC-MS .
Advanced: How can researchers reconcile discrepancies in reported synthetic yields or catalytic efficiencies?
Discrepancies often arise from catalyst poisoning (e.g., residual amines) or solvent polarity effects . Kinetic studies (e.g., time-course NMR) identify rate-limiting steps. Alternative catalysts (e.g., Pd2(dba)3 with Xantphos) may improve reproducibility. Cross-validate results using independent methods like isotopically labeled intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
